2-((3-fluorobenzyl)thio)-3-isobutyl-N-isopropyl-4-oxo-3,4-dihydroquinazoline-7-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-((3-fluorobenzyl)thio)-3-isobutyl-N-isopropyl-4-oxo-3,4-dihydroquinazoline-7-carboxamide is a useful research compound. Its molecular formula is C23H26FN3O2S and its molecular weight is 427.54. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 2-((3-fluorobenzyl)thio)-3-isobutyl-N-isopropyl-4-oxo-3,4-dihydroquinazoline-7-carboxamide (CAS Number: 1115382-66-5) is a member of the quinazoline family, which has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article aims to explore its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C23H26FN3O2S, with a molecular weight of 427.5 g/mol . The compound features a quinazoline core with various substituents that contribute to its biological activity.
Property | Value |
---|---|
Molecular Formula | C23H26FN3O2S |
Molecular Weight | 427.5 g/mol |
CAS Number | 1115382-66-5 |
Antimycobacterial Activity
Recent studies have indicated that quinazoline derivatives exhibit significant antimycobacterial properties. For instance, compounds with similar structural motifs have been shown to inhibit Mycobacterium tuberculosis growth effectively. The structure-activity relationship studies suggest that specific functional groups, such as thio and fluorobenzyl moieties, enhance the potency against mycobacteria by modulating interactions with bacterial enzymes.
In a comparative study involving various quinazoline derivatives, it was found that modifications at the 3-position significantly influenced antimycobacterial activity. Specifically, the introduction of electron-withdrawing groups at this position improved the inhibitory effects on M. tuberculosis thymidylate kinase, an essential enzyme for bacterial DNA synthesis .
Cytotoxicity and Selectivity
The cytotoxic effects of this compound were evaluated against human cell lines (e.g., MRC-5 fibroblasts). Preliminary findings suggest that while some analogues exhibit low cytotoxicity, others may show mutagenic properties as indicated by the Ames test. The balance between antimicrobial efficacy and cytotoxicity is crucial for developing safe therapeutic agents .
Structure-Activity Relationship (SAR)
Understanding the SAR of quinazoline derivatives helps in optimizing their biological activity. Key observations include:
- Substituent Effects : The presence of a fluorine atom in the benzyl group enhances lipophilicity and may facilitate better membrane permeability.
- Thio Group Influence : The thioether linkage contributes to improved binding affinity towards target enzymes due to increased electron density.
- Isopropyl Group Role : The isopropyl moiety may provide steric hindrance that influences the conformational flexibility of the molecule, impacting its interaction with biological targets.
Case Studies
A notable case study involved a series of thio-substituted quinazolinones where structural modifications led to varying degrees of antimycobacterial activity. The most potent compound demonstrated submicromolar activity against M. tuberculosis, highlighting the importance of specific structural features in enhancing biological efficacy .
Properties
IUPAC Name |
2-[(3-fluorophenyl)methylsulfanyl]-3-(2-methylpropyl)-4-oxo-N-propan-2-ylquinazoline-7-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26FN3O2S/c1-14(2)12-27-22(29)19-9-8-17(21(28)25-15(3)4)11-20(19)26-23(27)30-13-16-6-5-7-18(24)10-16/h5-11,14-15H,12-13H2,1-4H3,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLIDRDNUVYGPRX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=O)C2=C(C=C(C=C2)C(=O)NC(C)C)N=C1SCC3=CC(=CC=C3)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26FN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.